molecular formula C7H12N2 B11923094 1,2,4-Trimethyl-1,4-dihydropyrazine

1,2,4-Trimethyl-1,4-dihydropyrazine

Cat. No.: B11923094
M. Wt: 124.18 g/mol
InChI Key: SXCLJEUBBROISF-UHFFFAOYSA-N
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Description

1,2,4-Trimethyl-1,4-dihydropyrazine is a heterocyclic organic compound with a pyrazine ring structure It is characterized by the presence of three methyl groups attached to the 1, 2, and 4 positions of the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4-Trimethyl-1,4-dihydropyrazine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3,5,6-tetramethyl-1,4-bis(trimethylsilyl)-1,4-dihydropyrazine with suitable reagents can yield the desired compound . The reaction typically requires specific catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Trimethyl-1,4-dihydropyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenation or alkylation reactions can be carried out using reagents like halogens or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated pyrazine compounds.

Scientific Research Applications

1,2,4-Trimethyl-1,4-dihydropyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,4-trimethyl-1,4-dihydropyrazine involves its interaction with specific molecular targets. The compound can undergo redox reactions, influencing various biochemical pathways. Its effects are mediated through the formation of reactive intermediates that interact with cellular components, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for targeted applications in various research and industrial contexts.

Properties

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

IUPAC Name

1,2,4-trimethylpyrazine

InChI

InChI=1S/C7H12N2/c1-7-6-8(2)4-5-9(7)3/h4-6H,1-3H3

InChI Key

SXCLJEUBBROISF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=CN1C)C

Origin of Product

United States

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